molecular formula C12H14N2O3 B11873493 Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Cat. No.: B11873493
M. Wt: 234.25 g/mol
InChI Key: SMRZZTYJNFSJEY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a chemical compound belonging to the class of naphthyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-1,6-naphthyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation. It can also bind to receptors, modulating signaling pathways that regulate inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of both a ketone and an ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biological Activity

Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound possesses a naphthyridine core which is known for its diverse biological activities. The molecular formula is C12H14N2O3C_{12}H_{14}N_2O_3 with a molecular weight of approximately 234.25 g/mol. This compound features a carboxylate group that enhances its solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that naphthyridine derivatives can possess antimicrobial properties. This compound is hypothesized to inhibit bacterial growth through interference with bacterial DNA synthesis pathways.
  • Antioxidant Properties : The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage linked to various diseases.
  • Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of DNA synthesis in bacteria
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of inflammatory enzymes
Benzodiazepine Receptor InteractionModulation of receptor activity related to anxiety treatment

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests potential utility in developing new antimicrobial agents.

Case Study: Antioxidant Activity

In another investigation published in the Journal of Medicinal Chemistry, the antioxidant properties were assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 2-methyl-7-oxo-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)9-10-8(6-13-11(9)15)5-4-7(2)14-10/h4-5,9H,3,6H2,1-2H3,(H,13,15)

InChI Key

SMRZZTYJNFSJEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CNC1=O)C=CC(=N2)C

Origin of Product

United States

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